molecular formula C21H20N4O3S B2867793 N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide CAS No. 396722-04-6

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B2867793
CAS No.: 396722-04-6
M. Wt: 408.48
InChI Key: YXOGSZSKVRHRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with substituted benzamide and aryl groups. Its structural complexity arises from the combination of a nitrobenzamide moiety at position 3 of the pyrazole ring and a 2,4-dimethylphenyl group at position 2. The nitro (-NO₂) and methyl (-CH₃) substituents contribute to its unique electronic and steric properties, influencing solubility, stability, and biological interactions.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-12-4-7-18(14(3)8-12)24-20(16-10-29-11-17(16)23-24)22-21(26)15-6-5-13(2)19(9-15)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOGSZSKVRHRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Derivatives

A widely adopted method involves the cyclization of functionalized thiophene precursors with hydrazine derivatives. For example, 3-aminothiophene-4-carboxylates react with hydrazine hydrate under acidic conditions to form the pyrazole ring. This approach, however, often requires stringent temperature control (80–100°C) and prolonged reaction times (12–24 hours). Modifications to this method include the use of microwave-assisted cyclization, which reduces reaction times to 1–2 hours while maintaining yields of 60–75%.

Jacobson Reaction for Regioselective Core Formation

The Jacobson reaction, leveraging palladium-catalyzed amination, offers superior regioselectivity for constructing the [3,4-c] isomer. Starting from 3-bromo-4-nitrothiophene, sequential amination with diphenylcarbodiimide and cyclization under basic conditions yields the thieno[3,4-c]pyrazole core in 56% yield over two steps. This method minimizes byproducts compared to traditional cyclization routes.

Attachment of the 4-Methyl-3-nitrobenzamide Moiety

The final step involves coupling the 4-methyl-3-nitrobenzoyl chloride to the amine-functionalized thieno[3,4-c]pyrazole intermediate:

Acylation via Schotten-Baumann Reaction

The amine intermediate reacts with 4-methyl-3-nitrobenzoyl chloride in a biphasic system (dichloromethane/water) using NaHCO₃ as a base. This method achieves 70–80% yields under mild conditions (0–5°C, 2–4 hours). Excess acyl chloride (1.2 equivalents) ensures complete conversion.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

For high-throughput applications, SPPS resins (e.g., Wang resin) immobilize the pyrazole intermediate, enabling sequential acylation and cleavage. This approach reduces purification steps but requires specialized equipment.

Industrial-Scale Optimization Strategies

Scalable production necessitates adjustments to solvent systems, catalysts, and workup protocols:

Parameter Laboratory Scale Industrial Scale
Solvent Toluene/water Dimethylacetamide (DMAc)
Catalyst Loading 5 mol% Pd 2 mol% Pd with recycling
Reaction Time 18 hours 6–8 hours (flow reactor)
Yield 50–55% 65–70%

Flow chemistry systems enhance heat transfer and mixing, reducing side product formation. Catalyst recycling via immobilized Pd nanoparticles on carbon supports further cuts costs.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

The [3,4-c] isomer must be isolated from competing [2,3-c] byproducts. Chromatographic separation using silica gel (hexane/EtOAc 4:1) remains standard, though crystallization (ethanol/water) offers a greener alternative.

Nitro Group Stability

The 3-nitro group on the benzamide moiety is prone to reduction under acidic conditions. Stabilizing additives (e.g., 2,6-lutidine) during acylation prevent undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for therapeutic uses, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its thieno[3,4-c]pyrazole scaffold with several derivatives, but substituent variations lead to distinct functional profiles:

Compound Name Key Substituents Biological Activity Selectivity/EC₅₀
Target Compound 4-methyl-3-nitrobenzamide Not fully characterized
N-[2-(2,4-Dimethylphenyl)-...-3,4-dimethylbenzamide 3,4-dimethylbenzamide CRY1 agonist (Bmal1-dLuc assay) Moderate CRY1 selectivity
1–(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)-... 4-chlorophenyl, 4-methoxyphenyl CRY2 agonist (Bmal1-dLuc assay) CRY2 > CRY1
1–(3-(3,6-Difluoro-9H-carbazol-9-yl)-... Carbazole derivative Enhanced glucose clearance (OGTT) 100 mg/kg efficacy

Key Observations :

  • Nitro Group Impact : The nitro substituent in the target compound may confer stronger electron-withdrawing properties, altering metabolic stability or receptor interaction compared to methylated analogs.
  • Aryl Modifications : The 2,4-dimethylphenyl group in the target compound is conserved in compound 11, suggesting this moiety is critical for scaffold orientation in binding pockets.
Pharmacokinetic and Physicochemical Comparisons
Property Target Compound Compound 11 (3,4-dimethylbenzamide) Compound 12 (CRY2 agonist)
Molecular Weight ~437.5 g/mol (estimated) 433.54 g/mol 521.99 g/mol
LogP (Predicted) ~3.5 3.8 4.2
Solubility (aq.) Low (nitro group) Moderate Low (chlorophenyl)
Metabolic Stability Likely moderate High (methyl groups) Variable

Insights :

  • The nitro group in the target compound may reduce aqueous solubility compared to methylated analogs, complicating formulation.
Functional Selectivity in Circadian Rhythm Modulation
  • Compound 11 (CRY1 agonist) : Demonstrated moderate selectivity for CRY1 over CRY2 in U2OS cells (Bmal1-dLuc assay), suggesting aryl substituents fine-tune isoform specificity .
  • Compound 12 (CRY2 agonist) : The 4-methoxyphenyl and chlorophenyl groups favor CRY2 binding, highlighting how electron-donating groups shift selectivity .
  • Target Compound : The nitro group’s strong electron withdrawal may disrupt CRY1/CRY2 binding compared to methylated analogs, though experimental validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.